2-Bromo-n,4-dimethylaniline
Overview
Description
2-Bromo-N,4-dimethylaniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is an important industrial chemical used as a precursor to polyurethane, rubber chemicals, herbicides, dyes, and pharmaceuticals. The bromo and methyl groups on the aniline ring influence its reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 2-Bromo-N,4-dimethylaniline and related compounds involves substitution reactions where bromine is introduced into the aromatic ring. In one study, 2,6-dimethyl-4-bromoaniline was synthesized by reacting 2,6-dimethylaniline with liquid bromine, controlling the reaction temperature, time, and feeding mode to optimize yield . Another study reported the synthesis of 4-bromo-N,N-dimethylaniline, a compound similar to 2-Bromo-N,4-dimethylaniline, using a brominating agent in the presence of pyridine to enhance the selectivity of the 4-substitution reaction .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-N,4-dimethylaniline has been characterized using various techniques. For instance, the X-ray structure characterization of antipyrine derivatives with a bromo substituent on the aromatic ring has been reported, providing insights into the crystal packing and intermolecular interactions stabilized by hydrogen bonds and π-interactions .
Chemical Reactions Analysis
The reactivity of 2-Bromo-N,4-dimethylaniline can be inferred from studies on similar compounds. The presence of the bromo substituent makes the compound susceptible to further chemical transformations, such as coupling reactions or nucleophilic substitutions. The methyl groups can also influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While specific data on 2-Bromo-N,4-dimethylaniline is not provided, the physical and chemical properties of brominated aniline derivatives can be deduced from related studies. The introduction of bromine and methyl groups to the aniline ring alters properties such as melting point, boiling point, solubility, and chemical stability. These modifications can be crucial for the compound's applications in various industrial processes .
Relevant Case Studies
Case studies involving the use of 2-Bromo-N,4-dimethylaniline or its analogs in the synthesis of complex molecules or as intermediates in chemical reactions would provide practical insights into its applications. However, the provided data does not include specific case studies. Future research could focus on the compound's role in the synthesis of pharmaceuticals or its potential biological activity, given the known interactions of similar aromatic amines with biological molecules .
Scientific Research Applications
Synthesis of Derivatives
2-Bromo-N,4-dimethylaniline serves as a precursor for the synthesis of various derivatives. For instance, it's used in the synthesis of 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene, which are aromatic organic intermediates utilized in many fields (Yu, 2008). Additionally, the synthesis of 4-bromo-N,N-dimethylaniline from N,N-dimethylaniline and bromine, using pyridinium tribromide as a brominating agent, demonstrates the compound's role in substitution reactions (Xing-chen, 2008).
Photophysical Studies
2-Bromo-N,4-dimethylaniline is also studied for its photophysical properties. For example, an electron-transfer stopped-flow method was used to analyze the reactions of 4-bromo-N,N-dimethylaniline cation radical, demonstrating its utility in spectrochemical analysis of electrogenerated cation radicals (Oyama & Higuchi, 2002).
Application in Organic Electronics
In the realm of organic electronics, 2-Bromo-N,4-dimethylaniline is used in the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination. This demonstrates its potential in the fabrication of organic electronic devices (Shen et al., 2007).
Biodegradation Studies
The compound has been a subject of biodegradation studies as well. For instance, the biological degradation of 2,4-Dimethylaniline, a related compound, was monitored using cyclic voltammetry, showcasing its potential environmental impact and degradation pathways (Brimecombe et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHUFWBGIOMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522933 | |
Record name | 2-Bromo-N,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n,4-dimethylaniline | |
CAS RN |
81090-31-5 | |
Record name | 2-Bromo-N,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N,4-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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